2-Mercaptoethyl 3-mercaptopropionate
Description
Historical Development and Significance of Dithiol Chemistry in Polymer Science
The history of dithiol chemistry in polymer science is intrinsically linked to the development of "thiol-ene" chemistry. This reaction, involving the addition of a thiol (R-SH) across a double bond (ene), was first reported in the early 20th century. However, its application in polymer synthesis gained significant traction in the mid-20th century and has seen a resurgence in recent decades, largely due to its classification as a "click" reaction. Click chemistry, a concept introduced in the late 1990s, emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted under mild conditions.
The thiol-ene reaction fits these criteria remarkably well and can proceed via two primary mechanisms: a radical-mediated addition or a base/nucleophile-catalyzed Michael addition. The radical pathway, often initiated by UV light or thermal initiators, is particularly valued for its rapid kinetics and insensitivity to oxygen, a common inhibitor in other free-radical polymerizations. This has made thiol-ene systems highly valuable for applications requiring rapid curing, such as in coatings, inks, and adhesives.
The use of multifunctional thiols, or dithiols, in conjunction with multifunctional enes allows for the formation of cross-linked polymer networks. This step-growth addition mechanism leads to polymers with a homogeneous network structure, low polymerization shrinkage, and excellent mechanical properties. Historically, dithiols have been instrumental in the development of high refractive index polymers for optical applications, such as eyeglass lenses. The inclusion of sulfur atoms from the dithiol monomers significantly increases the refractive index of the polymer without substantially decreasing its clarity or increasing its dispersion (as measured by the Abbe number). This has led to the commercial success of materials like polythiourethanes, which are synthesized from dithiols and diisocyanates.
Positioning of 2-Mercaptoethyl 3-mercaptopropionate (B1240610) as a Versatile Bifunctional Monomer
2-Mercaptoethyl 3-mercaptopropionate is an asymmetrical dithiol, a characteristic that distinguishes it from many commodity dithiols and provides it with unique versatility as a bifunctional monomer. Its structure consists of a 3-mercaptopropionate group ester-linked to a 2-mercaptoethanol (B42355) moiety. This asymmetry can potentially lead to differential reactivity of the two thiol groups, allowing for sequential or selective reactions, which is a highly sought-after feature in the synthesis of complex polymer architectures like block copolymers.
The presence of the ester linkage within the backbone of the monomer is another key feature. This bond introduces a point of potential hydrolytic degradation, which can be advantageous for creating biodegradable or degradable polymers for applications in biomedicine (e.g., drug delivery vehicles) or environmentally friendly materials.
As a bifunctional monomer, this compound can participate in polymerization reactions in several ways:
As a chain extender or cross-linker: In thiol-ene polymerizations, it can react with di-enes or multi-functional enes to form linear or cross-linked polymers. The flexibility of the thioether linkages formed contributes to the toughness and impact resistance of the resulting material.
In polycondensation reactions: The thiol groups can react with other functional groups, such as isocyanates (to form polythiourethanes) or epoxides, to create a variety of thermosetting polymers.
As a surface modification agent: The thiol groups can readily react with noble metal surfaces (like gold) or be used in thiol-ene "click" reactions to functionalize surfaces, nanoparticles, or biological molecules.
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| Molecular Formula | C5H10O2S2 |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 2-sulfanylethyl 3-sulfanylpropanoate |
| SMILES | C(CS)C(=O)OCCS |
| InChI Key | ROKHJQGWQDMQSQ-UHFFFAOYSA-N |
Data sourced from PubChem.
Current Research Paradigms and Emerging Trends for Thiol-Functionalized Building Blocks
The use of thiol-functionalized building blocks, including dithiols like this compound, is at the forefront of several emerging research trends in polymer and materials science. The efficiency and orthogonality of thiol-based "click" chemistry have made these monomers indispensable tools for macromolecular engineering.
Current research paradigms include:
Dynamic and Self-Healing Materials: The reversible nature of disulfide bonds (which can be formed by the oxidation of thiols) is being exploited to create dynamic covalent networks. These materials, often termed vitrimers, can be reprocessed and healed upon the application of a stimulus like heat or light, which triggers disulfide exchange reactions. Thiol-functionalized monomers are key precursors for these systems.
Bioconjugation and Biomaterials: The high chemoselectivity of thiol reactions allows for the precise attachment of polymers to biological molecules, such as peptides and proteins, under mild, aqueous conditions. Thiol-functionalized polymers are being developed for drug delivery, tissue engineering, and biosensing applications.
Advanced Optical and Electronic Materials: The demand for materials with high refractive indices for applications in lenses, optical adhesives, and encapsulants for LEDs continues to drive research into new sulfur-containing polymers. thegoodscentscompany.com Dithiols are essential for creating polymers that combine high refractive index with good thermomechanical properties. Furthermore, thiol-containing polymers are being investigated for use in organic electronics and sensor technologies.
Sustainable Polymers: There is a growing interest in developing polymers from renewable resources and designing polymers for degradability and recyclability. Thiol-ene chemistry is well-suited for modifying bio-based molecules, such as those derived from vegetable oils, to create new monomers. The incorporation of linkages like the ester group in this compound aligns with the trend of designing for degradation.
Overview of Key Research Areas and Challenges for this compound
While the potential of this compound is significant, its widespread application faces several challenges that also represent key areas for future research.
Key Research Areas:
Controlled Polymer Synthesis: A major research focus is to exploit the potential for differential reactivity between the two thiol groups. Developing catalytic systems or reaction conditions that allow for the selective polymerization of one thiol group over the other would enable the synthesis of well-defined block copolymers and other complex architectures.
Degradable Networks: Investigating the hydrolysis of the ester linkage in polymers derived from this compound is crucial for developing materials with tunable degradation profiles for biomedical or environmental applications.
High-Performance Materials: Further exploration of its use in thiol-ene photopolymerization could lead to new coatings, adhesives, and optical materials with unique combinations of flexibility, toughness, and refractive properties.
Functional Materials: Using the thiol groups as handles for post-polymerization modification is another promising avenue. This would allow for the attachment of various functional molecules to create materials for sensing, catalysis, or separation applications.
Challenges:
Synthesis and Purity: The synthesis of asymmetrical monomers like this compound can be more complex and costly than that of symmetrical dithiols, potentially leading to challenges in obtaining high purity material. Side reactions, such as the formation of disulfides, must be carefully controlled.
Reactivity Control: While the asymmetry is a potential advantage, it can also be a challenge. If the reactivity difference between the two thiols is not significant enough, it can be difficult to achieve selective reactions, leading to random copolymers instead of well-defined block structures.
Odor: Like many thiol compounds, this compound is likely to have a strong, unpleasant odor, which can be a practical limitation for some applications and may require specialized handling and processing.
Limited Commercial Availability: Compared to common industrial dithiols, this compound is not as widely available, which can be a barrier to its use in large-scale research and commercial development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
59970-59-1 |
|---|---|
Molecular Formula |
C5H10O2S2 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
2-sulfanylethyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C5H10O2S2/c6-5(1-3-8)7-2-4-9/h8-9H,1-4H2 |
InChI Key |
ROKHJQGWQDMQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(=O)OCCS |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Mercaptoethyl 3 Mercaptopropionate
Classical Synthetic Approaches for Thiol-Terminated Ester Compounds
The traditional synthesis of thiol-terminated esters, such as 2-Mercaptoethyl 3-mercaptopropionate (B1240610), primarily relies on direct acid-catalyzed esterification, often referred to as Fischer esterification. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of 2-Mercaptoethyl 3-mercaptopropionate, this would involve reacting 3-mercaptopropionic acid with 2-mercaptoethanol (B42355).
Key features of this classical approach include:
Use of Acid Catalysts : Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Reversibility and Equilibrium : The esterification reaction is reversible. To drive the reaction toward the product side and achieve high yields, water, a byproduct of the reaction, must be continuously removed from the reaction mixture. This is typically accomplished through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
Condensation Agents : Alternatively, dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the condensation of carboxylic acids and thiols or alcohols to form the ester linkage. wikipedia.org
While straightforward, these classical methods can present challenges, particularly when dealing with thiol-containing reactants. The presence of thiol groups can lead to side reactions, such as the formation of thioesters through the reaction of a thiol with the carboxylic acid, which complicates the purification process and can reduce the yield of the desired product. scispace.com
Innovations in Synthesis Strategies for High-Purity this compound
Innovations in the synthesis of high-purity mercapto-functional esters have focused on optimizing reaction conditions to suppress the formation of byproducts. While specific literature on this compound is limited, research on analogous multifunctional mercaptoesters, such as trimethylolpropane-tris(3-mercaptopropionate) (TMPMP), provides valuable insights into achieving high purity. nih.gov
A critical factor in these optimized syntheses is the precise control of the acid catalyst concentration. nih.gov Studies have shown that higher concentrations of the acid catalyst in direct esterification can decrease the purity of the desired mercaptoester by promoting the formation of thioester-based side products. nih.gov By carefully controlling the catalyst loading, it is possible to maximize the yield of the intended ester while minimizing unwanted byproducts. nih.gov
Another approach involves the use of milder reaction conditions and alternative catalytic systems. For instance, the use of microchannel reactors can improve heat and mass transfer, allowing for rapid reactions at controlled temperatures and residence times, which can lead to higher yields and purity. chemicalbook.com
The table below summarizes key parameters and findings from studies on optimizing the synthesis of high-purity mercaptoesters, which are applicable to the synthesis of this compound.
| Parameter/Strategy | Objective | Finding/Outcome | Reference |
|---|---|---|---|
| Catalyst Concentration Control | Minimize thioester byproduct formation in direct esterification. | Lowering the concentration of p-toluenesulfonic acid catalyst decreased the generation of thioester side-products, thereby increasing the purity of the final mercaptoester product. | nih.gov |
| Flow Chemistry | Improve reaction efficiency and yield. | Using a microchannel reactor for the esterification of 3-mercaptopropionic acid with ethanol (B145695) allowed for short residence times (e.g., 40 seconds) at elevated temperatures (80°C), achieving yields as high as 94.2%. | chemicalbook.com |
| Alternative Acylating Agents | Avoid harsh acidic conditions and high temperatures. | The reaction of acid chlorides with alkali metal salts of thiols is a common route to thioesters, suggesting that a similar strategy with an alcohol could form the desired ester under milder conditions. | wikipedia.org |
Mechanistic Aspects of Esterification and Thiol Functionalization Reactions
The synthesis of this compound via acid-catalyzed direct esterification follows the well-established mechanism of nucleophilic acyl substitution. The process can be described in several key steps:
Protonation of the Carbonyl Group : The acid catalyst (H-A) protonates the carbonyl oxygen of 3-mercaptopropionic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack : The oxygen atom of the hydroxyl group in 2-mercaptoethanol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation : The protonated ester product is deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the catalyst and yield the final ester product, this compound.
A significant mechanistic consideration in this synthesis is the potential for side reactions involving the thiol groups. The thiol group of one molecule of 3-mercaptopropionic acid can potentially react with the activated carbonyl of another, leading to the formation of a thioester dimer. Similarly, the thiol group of 2-mercaptoethanol could compete with the hydroxyl group as a nucleophile, although under acidic conditions, the hydroxyl group is generally the more reactive nucleophile for esterification. Controlling reaction conditions, such as temperature and catalyst concentration, is crucial to favor the desired esterification pathway over these competing thioesterification reactions. nih.gov
Analytical Techniques for Confirmation of Synthetic Intermediates and Final Product Purity
Confirming the structure of synthetic intermediates and assessing the purity of the final this compound product requires a combination of spectroscopic and chromatographic methods. These techniques provide qualitative information about the molecular structure and quantitative data on the purity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic vibrations of functional groups present in the molecule. For this compound, the FTIR spectrum would be expected to show distinct absorption bands corresponding to the ester and thiol groups. The disappearance of the broad O-H stretching band from the carboxylic acid precursor and the appearance of the strong C=O ester band are key indicators of a successful reaction. scispace.comjmaterenvironsci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. ¹H NMR spectroscopy allows for the identification and integration of signals corresponding to the different protons in the molecule, confirming their connectivity and relative abundance. chemicalbook.comchemicalbook.com ¹³C NMR provides information on the carbon skeleton of the molecule.
The table below outlines the expected characteristic spectroscopic data for this compound.
| Technique | Functional Group / Atom | Expected Characteristic Signal / Peak | Reference |
|---|---|---|---|
| FTIR | S-H (Thiol) | Weak stretching vibration around 2560 cm⁻¹ | scispace.com |
| C=O (Ester) | Strong stretching vibration around 1730-1740 cm⁻¹ | scispace.com | |
| C-O (Ester) | Stretching vibration in the range of 1150-1250 cm⁻¹ | scispace.com | |
| ¹H NMR | -SH (Thiol Protons) | Triplet signals, typically in the range of 1.3-1.6 ppm | chemicalbook.comchemicalbook.com |
| -CH₂-S- (Methylene adjacent to thiol) | Multiplet signals, typically around 2.7-2.8 ppm | chemicalbook.comchemicalbook.com | |
| -C(=O)-CH₂- (Methylene adjacent to carbonyl) | Triplet signal, typically around 2.8 ppm | chemicalbook.comchemicalbook.com | |
| -O-CH₂- (Methylene adjacent to ester oxygen) | Triplet signal, typically around 4.3 ppm | chemicalbook.comchemicalbook.com |
Chromatographic techniques are essential for separating the final product from unreacted starting materials, intermediates, and byproducts, thereby allowing for a quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for purity analysis. acs.org For thiol-containing compounds, which may lack a strong UV chromophore, a derivatization step is often employed to attach a fluorescent tag to the thiol groups, enabling highly sensitive detection by a fluorescence detector. diva-portal.org Reversed-phase HPLC can effectively separate the desired product from more or less polar impurities, and the peak area percentage is used to calculate the purity. acs.org
Gas Chromatography (GC) : GC, often coupled with a mass spectrometer (GC-MS), is another effective method for purity assessment, particularly for volatile compounds. scispace.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides structural information on the separated components, aiding in the identification of any impurities. The purity is determined by comparing the peak area of the main product to the total area of all peaks in the chromatogram. scispace.com
Mechanistic and Kinetic Studies of 2 Mercaptoethyl 3 Mercaptopropionate in Polymer Systems
Fundamental Principles and Characteristics of Thiol-Ene "Click" Chemistry
The thiol-ene reaction involves the addition of a thiol (R-SH) to an alkene (an "ene") to form a thioether. wikipedia.org First reported in 1905, its modern prominence stems from its adherence to the principles of "click" chemistry, which emphasizes reactions that are high-yielding, stereoselective, rapid, and generate minimal byproducts. wikipedia.orgtaylorandfrancis.com This reaction is exceptionally versatile, proceeding under various conditions and accommodating a wide array of functional groups on both the thiol and ene reactants. alfa-chemistry.com Two primary mechanisms govern the thiol-ene reaction: a radical-mediated addition and a nucleophile-catalyzed Michael addition. wikipedia.orgtaylorandfrancis.com Both pathways typically result in an anti-Markovnikov addition product, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgalfa-chemistry.com
The reaction's utility is particularly evident in polymer science, where it is used for synthesizing hyperbranched polymers, dendrimers, and for cross-linking polymer chains. taylorandfrancis.comchem-station.com The step-growth mechanism of thiol-ene polymerization allows for the formation of homogeneous polymer networks, a significant advantage in creating materials with uniform properties. wikipedia.org
Radical-Mediated Thiol-Ene Additions: Initiation, Propagation, and Termination
The free-radical pathway is a common mechanism for thiol-ene reactions, proceeding through a classic chain reaction sequence involving initiation, propagation, and termination steps. alfa-chemistry.com
Initiation: The process begins with the generation of a thiyl radical (RS•) from a thiol precursor. This can be achieved through the input of energy, such as light or heat, or by using a radical initiator. wikipedia.orgtaylorandfrancis.com The initiator abstracts a hydrogen atom from the thiol, creating the reactive thiyl radical. core.ac.uk
Propagation: The propagation phase consists of a two-step cycle. First, the newly formed thiyl radical adds across the alkene's double bond. chem-station.com This addition is an anti-Markovnikov process, forming a carbon-centered radical intermediate. wikipedia.org In the second step, a chain-transfer reaction occurs where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. wikipedia.org This regenerates a thiyl radical, which can then participate in another cycle, and forms the final thioether product. core.ac.uk This alternating sequence of propagation and chain-transfer is characteristic of a step-growth polymerization process. nih.gov
Termination: The chain reaction ceases when two radicals combine. This can occur through the coupling of two thiyl radicals, two carbon-centered radicals, or a thiyl and a carbon-centered radical.
This radical-mediated process is valued for its efficiency and is a powerful tool for polymer functionalization and the creation of complex polymer architectures. core.ac.uk
Photoinitiated Thiol-Ene Reactions: Efficiency and Control of Polymerization
Photoinitiation is a frequently used method to trigger radical-mediated thiol-ene reactions, offering significant advantages in efficiency and control. nih.gov By exposing the reaction mixture to light, typically UV, in the presence of a photoinitiator, radicals are generated, initiating the polymerization process. acs.orgnih.gov This method allows for exceptional spatial and temporal control over the reaction; the polymerization starts only when and where the light is applied, and can be stopped by removing the light source. researchgate.net
The efficiency of photoinitiated thiol-ene reactions is notable. They are known for rapid reaction rates and high conversions with minimal side products. researchgate.net A key advantage over other photopolymerizations, such as those involving acrylates, is the reduced inhibition by oxygen. researchgate.net In typical radical polymerizations, oxygen scavenges radicals to form stable peroxy radicals, effectively halting the reaction. In thiol-ene systems, these peroxy radicals can abstract a hydrogen from a thiol, regenerating a thiyl radical that continues the chain reaction, thereby mitigating oxygen's inhibitory effect. researchgate.net
Thermal and Redox-Initiated Thiol-Ene Reactions
Besides photoinitiation, radical thiol-ene reactions can also be initiated thermally or through redox systems, expanding their applicability to environments where light cannot penetrate.
Thermal Initiation involves heating the monomer mixture in the presence of a thermal initiator, such as 2,2'-azobisisobutyronitrile (AIBN). core.ac.uknih.gov Upon heating, the initiator decomposes to generate radicals, which then abstract hydrogen from the thiol to start the polymerization. nih.gov While effective, thermal initiation offers less temporal control than photoinitiation and the elevated temperatures can sometimes lead to side reactions. nih.govresearchgate.net Comparative studies have shown that photoinitiated coupling often proceeds with higher efficiency and in shorter reaction times than its thermal counterpart. researchgate.net
Redox Initiation utilizes a pair of chemical compounds—an oxidizing agent and a reducing agent—that react at ambient temperatures to produce radicals. This method has been explored for thiol-ene polymerizations and offers distinct advantages, such as unlimited depth of cure (unlike light-limited systems) and mild reaction conditions. rsc.orgresearchgate.net The polymerization rates in redox-initiated systems are comparable to those achieved with photo- and thermal initiation. rsc.orgresearchgate.net Furthermore, the network properties of the resulting polymers are on par with materials cured by photochemical methods. researchgate.net Control over the polymerization rate and any preceding induction period can be managed by adjusting the concentration of inhibitors in the reaction mixture. rsc.orgresearchgate.net
| Initiation Method | Primary Advantage(s) | Common Initiator(s) | Typical Conditions |
| Photoinitiation | Spatial and temporal control, high efficiency, reduced oxygen inhibition. researchgate.netresearchgate.net | TPO, DMPA | UV or visible light exposure. core.ac.ukresearchgate.net |
| Thermal Initiation | Useful for opaque systems, simple setup. nih.gov | AIBN | Elevated temperatures (e.g., 50-70 °C). core.ac.uknih.gov |
| Redox Initiation | Unlimited depth of cure, mild ambient conditions. rsc.orgresearchgate.net | Benzoyl peroxide/Aniline systems | Room temperature. rsc.org |
Nucleophilic Thiol-Michael Additions: Reaction Pathways and Selectivity
The Thiol-Michael addition is a conjugate addition reaction where a thiol adds to an electron-deficient alkene, often referred to as a Michael acceptor. taylorandfrancis.com This reaction proceeds via a nucleophilic pathway and is typically catalyzed by a base or a nucleophile. taylorandfrancis.com Unlike the radical pathway, it does not require an external initiator like light or heat. taylorandfrancis.com
The reaction can be catalyzed in two primary ways:
Base-Catalyzed Pathway: A Brønsted base (e.g., triethylamine) deprotonates the thiol to form a highly nucleophilic thiolate anion. alfa-chemistry.com This thiolate then attacks the electron-deficient double bond of the Michael acceptor, forming a resonance-stabilized carbanion (enolate) intermediate. datapdf.com This intermediate is then protonated, often by another thiol molecule, to yield the final product and regenerate the thiolate, continuing the catalytic cycle. nih.gov
Nucleophile-Initiated Pathway: A strong nucleophile, such as a phosphine, directly attacks the Michael acceptor. datapdf.com This forms a zwitterionic enolate intermediate, which is a strong enough base to deprotonate a thiol. The resulting thiolate then adds to another Michael acceptor, propagating the reaction. datapdf.com This pathway can be more rapid and efficient than the base-catalyzed route, especially with less acidic thiols, as it avoids reliance on the pKa of the thiol. datapdf.com
Selectivity in Thiol-Michael additions is influenced by factors such as the acidity of the thiol, the nature of the electron-withdrawing group on the alkene, and the choice of catalyst. nih.gov The reaction is generally highly selective, with minimal side products when appropriate conditions are chosen. nih.gov However, the reversibility of the Thiol-Michael addition (retro-Michael reaction) can occur under certain conditions, such as high temperatures or strongly alkaline environments. nih.govacs.org
Kinetic Investigations of Crosslinking Reactions Involving 2-Mercaptoethyl 3-mercaptopropionate (B1240610)
While specific kinetic data for 2-Mercaptoethyl 3-mercaptopropionate is not extensively detailed in the reviewed literature, the kinetic behavior of multifunctional thiols in thiol-ene polymerizations is well-established and provides a strong framework for understanding its reactivity. The crosslinking process in these systems is governed by the step-growth mechanism of alternating propagation and chain-transfer reactions. nih.gov
Computational Chemistry and Modeling of Thiol Reactivity and Reaction Dynamics
Computational chemistry provides powerful insights into the mechanisms and kinetics of thiol-ene reactions that complement experimental studies. Using methods like density functional theory (DFT), researchers can model reaction pathways, calculate the energies of transition states, and predict reaction rates. acs.orgnih.gov
For Thiol-Michael additions, computational models have been used to compare the activation energies of base-catalyzed versus nucleophile-initiated pathways, providing a theoretical basis for the experimentally observed higher efficiency of nucleophilic catalysts like phosphines. datapdf.com Predictive models have also been developed to describe the reactivity of thiols with various Michael acceptors. These models often correlate DFT-calculated parameters, such as LUMO energy or electron affinity, with experimentally determined reaction rates. acs.org Such computational approaches are invaluable for understanding structure-reactivity relationships and for the rational design of new monomer systems for specific applications. acs.org
| Parameter | Finding from Computational Study | Implication for Reaction Dynamics |
| Alkene Structure | The electronic nature of the alkene substituent significantly affects the activation barriers for propagation and chain transfer. nih.govbohrium.com | The overall reaction rate and efficiency can be tuned by selecting different 'ene' monomers. |
| Intermediate Stability | The stability of the intermediate carbon-centered radical (in radical pathway) or carbanion (in Michael pathway) is crucial. researchgate.netnih.gov | More stable intermediates generally lead to faster and more favorable reactions. |
| Thiol Acidity (pKa) | In base-catalyzed Michael additions, thiol acidity correlates with reaction rate. nih.gov | More acidic thiols form the reactive thiolate more readily, increasing the reaction speed. |
| Catalyst Pathway | The nucleophile-initiated pathway for Michael additions has a lower activation energy than the base-catalyzed pathway. datapdf.com | Nucleophilic catalysts like phosphines can lead to faster and more efficient reactions. datapdf.com |
Applications of 2 Mercaptoethyl 3 Mercaptopropionate in Advanced Polymer and Material Synthesis
Fabrication of High-Performance Thiol-Ene Polymer Networks and Thermosets
Thiol-ene chemistry, a cornerstone of click chemistry, offers a robust and efficient pathway to fabricate highly uniform and crosslinked polymer networks. The reaction proceeds via a radical-mediated step-growth mechanism, ensuring high conversion rates, low volume shrinkage, and insensitivity to oxygen inhibition, which are significant advantages over traditional polymerization methods. 2-Mercaptoethyl 3-mercaptopropionate (B1240610) is a key player in this field, enabling the creation of thermosets with tailored properties.
Influence of Monomer Stoichiometry and Functionality on Network Formation
The stoichiometry between the thiol groups of 2-Mercaptoethyl 3-mercaptopropionate and the 'ene' functional groups of a comonomer is a critical parameter that dictates the final properties of the polymer network. In thiol-ene polymerizations, the ratio of thiol to ene functional groups directly influences the extent of reaction, the final conversion, and the degree of crosslinking.
Off-stoichiometry thiol-ene (OSTE) polymers, in particular, have demonstrated the ability to tune mechanical properties by varying the monomer ratio. For instance, an excess of thiol groups can result in a polymer with unreacted thiol functionalities on the surface, which can be utilized for subsequent surface modifications or for creating materials with adhesive properties. Conversely, an excess of 'ene' groups can lead to a different set of terminal functionalities.
The functionality of the 'ene' comonomer also plays a crucial role. When this compound is reacted with di-functional 'ene' monomers, linear polymers can be formed. However, the use of tri- or tetra-functional 'ene' monomers leads to the formation of highly crosslinked, three-dimensional networks characteristic of thermosetting materials. The choice of 'ene' monomer structure, whether rigid or flexible, further impacts the final polymer's characteristics. For example, rigid cyclic 'ene' monomers can lead to networks with higher glass transition temperatures (Tg) and stiffness, while flexible, long-chain 'ene' monomers will result in more elastomeric networks. researchgate.net
A study on thiol-ene networks using multifunctional thiols and various 'ene' monomers demonstrated that the final polymer properties are highly dependent on the structure and functionality of the ene monomer. researchgate.net This principle allows for the rational design of materials with specific mechanical and physical properties by carefully selecting the comonomer to be paired with this compound.
Tailoring Network Architecture and Crosslink Density
The ability to precisely control the network architecture and crosslink density is a key advantage of using this compound in thiol-ene polymerizations. The crosslink density, a measure of the number of crosslinks per unit volume, is directly related to the monomer functionality and stoichiometry.
By adjusting the ratio of this compound to a multifunctional 'ene' monomer, the crosslink density can be systematically varied. A stoichiometric balance of thiol and ene groups generally leads to the highest crosslink density and, consequently, a material with high modulus and hardness. Moving away from a 1:1 stoichiometry results in a lower crosslink density, leading to a softer and more flexible material.
The inherent structure of this compound, with its two thiol groups, contributes to the formation of a well-defined network. The thioether linkages formed during the thiol-ene reaction are flexible, which imparts a degree of toughness to the resulting polymer network.
Research into hybrid networks, such as thiol-ene/thiol-epoxy systems, has shown that the inclusion of different chemistries can further tailor the network properties. nih.gov In such systems, this compound can participate in the thiol-ene reaction, while other thiols react with epoxy groups, leading to a complex network with a unique set of properties. This approach allows for fine-tuning of characteristics like shrinkage stress and glass transition temperature. nih.gov
The following table illustrates the conceptual relationship between monomer stoichiometry and network properties in a system containing this compound:
| Thiol:Ene Ratio | Crosslink Density | Young's Modulus | Glass Transition Temperature (Tg) | Surface Functionality |
|---|---|---|---|---|
| <1:1 (Thiol deficit) | Lower | Lower | Lower | Excess 'Ene' groups |
| 1:1 (Stoichiometric) | Highest | Highest | Highest | Minimal residual groups |
| >1:1 (Thiol excess) | Lower | Lower | Lower | Excess Thiol groups |
Development of Functional Hydrogels and Organogels
Hydrogels and organogels are three-dimensional polymer networks that can absorb and retain large amounts of water or organic solvents, respectively. This compound is an excellent candidate for the fabrication of such gels due to the biocompatibility and efficiency of the thiol-ene reaction, which can be carried out under mild, often aqueous, conditions.
Design Principles for Responsive Hydrogel Systems
"Smart" or responsive hydrogels can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or the presence of specific biomolecules. mdpi.comscispace.com The design of such materials using this compound often involves the incorporation of stimulus-responsive moieties into the polymer network.
For pH-responsive hydrogels, monomers containing acidic or basic groups can be copolymerized with this compound and a suitable 'ene' monomer. For instance, the inclusion of acrylic acid would render the hydrogel sensitive to changes in pH; at high pH, the carboxylic acid groups deprotonate, leading to electrostatic repulsion and increased swelling.
Temperature-responsive hydrogels can be created by incorporating polymers such as poly(N-isopropylacrylamide) (PNIPAM) into the network. Below its lower critical solution temperature (LCST), PNIPAM is hydrophilic and the hydrogel is swollen. Above the LCST, PNIPAM becomes hydrophobic, causing the hydrogel to deswell and release its payload.
The design principles for responsive hydrogels are summarized below:
Stimulus-Responsive Monomer Selection: Incorporate monomers that have functional groups sensitive to the desired stimulus (e.g., pH, temperature).
Control of Crosslink Density: The responsiveness of the hydrogel is influenced by its crosslink density. A lower crosslink density generally allows for a greater degree of swelling and a more pronounced response to stimuli.
Modulation of Swelling Behavior and Mechanical Properties in Hydrogel Networks
The swelling behavior and mechanical properties of hydrogels are intrinsically linked and can be precisely controlled when using this compound as a crosslinker. The degree of swelling is primarily governed by the crosslink density of the network; a higher crosslink density restricts the movement of the polymer chains and limits the amount of solvent the gel can absorb.
The mechanical properties, such as the Young's modulus, are also directly proportional to the crosslink density. sinica.edu.tw By systematically varying the amount of this compound and the functionality of the 'ene' comonomer, a wide range of mechanical stiffness can be achieved, from very soft gels that mimic biological tissues to more rigid structures.
A study on pH-sensitive hydrogels showed that increasing the crosslinker concentration from 0.2% to 1% resulted in an order of magnitude increase in the Young's modulus (from 34 to 380 kPa). sinica.edu.tw This demonstrates the significant impact of crosslink density on the mechanical integrity of the hydrogel.
The following interactive table illustrates how key parameters can be adjusted to modulate the properties of a hydrogel based on this compound.
| Parameter to Modify | Effect on Swelling Ratio | Effect on Young's Modulus | Rationale |
|---|---|---|---|
| Increase Crosslink Density | Decrease | Increase | Restricts polymer chain mobility and water uptake. |
| Incorporate Hydrophilic Comonomers | Increase | Decrease | Increases affinity for water, leading to greater swelling. |
| Incorporate Hydrophobic Comonomers | Decrease | Increase | Reduces water affinity, leading to a more collapsed network. |
| Increase Polymer Concentration | Decrease | Increase | Leads to a more densely packed network. nih.gov |
Utilization in Advanced Coatings and Surface Functionalization
The thiol groups of this compound exhibit strong affinity for a variety of surfaces, particularly noble metals like gold and silver, making it a valuable molecule for surface functionalization. Furthermore, its participation in thiol-ene chemistry allows for the formation of durable and functional coatings.
The process of modifying the properties of a surface to impart new physical, chemical, or biological characteristics is known as surface functionalization. mdpi.com This can be achieved through chemical modification, which involves the use of chemical agents to alter the surface properties. mdpi.com
Thiol-containing compounds are widely used for the surface functionalization of nanoparticles. The thiol groups can form stable metal-sulfur bonds with the surface atoms of noble metals. This allows for the creation of a self-assembled monolayer (SAM) on the surface, which can then be further modified. The presence of the second thiol group in this compound allows for subsequent reactions, such as grafting polymers from the surface or creating a crosslinked coating.
In the realm of advanced coatings, thiol-ene polymerizations offer several advantages, including rapid curing at room temperature, low energy consumption, and the ability to form highly uniform and durable films. Coatings based on this compound can be formulated to have a range of properties, from hard and scratch-resistant to flexible and weather-resistant.
The inclusion of silane-containing thiols in thiol-ene formulations has been shown to improve the adhesion of coatings to various substrates. mdpi.com While not directly this compound, this highlights the utility of thiol groups in promoting adhesion. The principles can be extended to systems containing this compound, where its thiol groups can interact with the surface to enhance coating adhesion.
UV-Curable Coatings and Adhesives
The utility of this compound in UV-curable coatings and adhesives is primarily rooted in thiol-ene "click" chemistry. This photo-initiated reaction between a thiol and an alkene proceeds rapidly and efficiently, offering numerous advantages for industrial coating applications. The incorporation of this compound into these formulations can significantly enhance the performance of the resulting coatings.
The presence of two thiol groups in this compound allows it to act as a crosslinking agent, contributing to the formation of a robust and durable polymer network upon UV exposure. This crosslinking is crucial for achieving desirable mechanical properties such as scratch resistance, hardness, and chemical resistance in the final coating. The thioether linkages formed during the thiol-ene reaction are known for their flexibility, which can improve the impact resistance of the cured material.
Furthermore, the efficiency of the thiol-ene reaction helps to mitigate oxygen inhibition, a common issue in free-radical polymerization of acrylates. This leads to faster cure speeds and a tack-free surface, which are highly desirable in high-throughput coating and adhesive applications. The specific structure of this compound can also influence the final properties of the coating, such as its refractive index and adhesion to various substrates.
Polymer Surface Modification and Grafting
Surface properties of polymers play a critical role in their performance in various applications, from biomedical devices to microelectronics. This compound serves as a valuable tool for the modification and grafting of polymer surfaces, again leveraging the principles of thiol-ene and thiol-yne chemistry. These reactions provide a highly efficient and orthogonal method for covalently attaching functional molecules to a polymer surface.
The process typically involves introducing "ene" or "yne" functionalities onto the polymer surface, which can then react with the thiol groups of this compound. This allows for the grafting of a wide array of molecules, thereby altering the surface chemistry and properties. For instance, grafting hydrophilic polymers can improve the wettability and biocompatibility of a hydrophobic polymer substrate. Conversely, grafting hydrophobic moieties can create water-repellent surfaces.
The dual thiol functionality of this compound can be exploited to create more complex surface architectures. One thiol group can be used to attach the molecule to the polymer surface, while the other remains available for further functionalization. This "grafting-from" approach enables the growth of polymer brushes or the attachment of specific biomolecules, leading to surfaces with highly tailored functionalities.
Integration in Degradable Polymer Systems and Drug Delivery Scaffolds (Material-focused, non-clinical)
The design of biodegradable polymers is of significant interest for applications in tissue engineering, drug delivery, and environmentally friendly plastics. The incorporation of this compound into polymer networks can introduce biodegradable linkages, offering a pathway to creating materials with controlled degradation profiles.
Design of Biodegradable Linkages within Polymer Networks
The key to the degradable nature of polymers synthesized with this compound lies in the formation of thioester bonds. These bonds can be introduced into the polymer backbone or as crosslinks within the network. Thioester linkages are susceptible to hydrolysis, particularly under physiological conditions, leading to the breakdown of the polymer chain.
The rate of degradation can be tuned by controlling the density of thioester bonds within the polymer matrix. By adjusting the stoichiometric ratio of this compound to other monomers during polymerization, the number of degradable linkages can be precisely controlled. This allows for the design of materials that degrade over a specific timeframe, which is crucial for applications such as temporary medical implants or controlled-release drug delivery systems.
Mechanisms of Degradation in Controlled Release Systems
In the context of controlled release systems, the degradation of the polymer matrix is the primary mechanism for the release of encapsulated therapeutic agents. As the thioester bonds within the polymer network are cleaved through hydrolysis, the matrix swells and erodes, allowing the entrapped drug to diffuse out in a controlled manner.
The degradation process can be influenced by several factors, including the pH of the surrounding environment and the presence of specific enzymes. This provides an opportunity to design "smart" drug delivery systems that release their payload in response to specific biological cues. For example, a polymer scaffold could be designed to degrade more rapidly in the slightly acidic environment of a tumor, leading to targeted drug release. The precise control over the placement and density of thioester linkages afforded by the use of this compound is therefore a powerful tool in the development of advanced drug delivery platforms.
Role in Advanced Additive Manufacturing Technologies (e.g., 3D Printing)
Additive manufacturing, or 3D printing, has revolutionized the fabrication of complex three-dimensional objects. Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), rely on the layer-by-layer curing of a liquid photopolymer resin. This compound is a promising component for the formulation of these resins due to its favorable reaction kinetics and the properties it imparts to the final printed object.
Photopolymerization Formulations for Stereolithography and Digital Light Processing
In SLA and DLP, a UV light source is used to selectively cure the liquid resin, solidifying it to form a single layer of the desired object. The rapid and efficient nature of the thiol-ene polymerization initiated by light makes this compound an ideal candidate for these processes. The high reaction rates lead to faster printing speeds and improved resolution of the printed parts.
The inclusion of this compound in the resin formulation can also help to reduce volumetric shrinkage during polymerization, a common issue that can lead to internal stresses and warping of the printed object. The resulting polythioether networks often exhibit excellent mechanical properties, including high toughness and flexibility, which can be advantageous for a variety of applications. Furthermore, the ability to tune the properties of the final material by adjusting the resin composition allows for the creation of 3D printed objects with a wide range of mechanical and chemical characteristics.
Customization of Material Properties for Additive Manufacturing
There is no available research data or documented use of this compound in the context of additive manufacturing. The chemical structure of this compound, featuring two thiol (-SH) groups, suggests its potential as a crosslinking agent or chain transfer agent in photopolymerization processes, such as those used in vat photopolymerization 3D printing (e.g., SLA, DLP). In these systems, thiols can react with acrylates or other unsaturated monomers in thiol-ene or thiol-acrylate reactions. This chemistry is often employed to improve the mechanical properties of 3D-printed parts, such as reducing shrinkage stress and increasing toughness. However, no studies have been published that specifically utilize or characterize the performance of this compound for this purpose. Therefore, no data on its effect on material properties like tensile strength, elongation at break, or glass transition temperature in a 3D-printed polymer matrix can be provided.
Synthesis of High Refractive Index Optical Materials
Similarly, no scientific literature specifically identifies this compound as a monomer or additive for the synthesis of high refractive index (HRI) optical materials. The synthesis of HRI polymers often involves incorporating atoms with high molar refractivity, such as sulfur. The presence of two sulfur atoms in the this compound molecule indicates a theoretical potential to increase the refractive index of a polymer. Generally, polymers rich in sulfur content exhibit higher refractive indices. Despite this theoretical potential, no studies have been found that synthesize and measure the refractive index of polymers incorporating this specific dithiol. Consequently, there are no research findings or data tables detailing the refractive indices, Abbe numbers, or optical transparency of materials synthesized using this compound.
Characterization Methodologies for 2 Mercaptoethyl 3 Mercaptopropionate Derived Materials
Spectroscopic Techniques for Network Structure Elucidation (e.g., Solid-State NMR, FTIR, Raman)
Spectroscopic methods are fundamental in confirming the chemical structure and assessing the extent of polymerization in thiol-ene networks.
Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed characterization of polymer structures in their native state. researchgate.net It provides insights into the fine structural details, dynamics, and local disorder of the polymer network. researchgate.net ¹³C and ¹H NMR are commonly used to characterize the polymer structure, confirming the formation of the thioether linkage and assessing the stereochemistry. researchgate.netacs.org Cross-polarization upon magic angle spinning (CP MAS) kinetics can be analyzed to understand spin dynamics and the degree of local disorder, which relates to the flexibility of the polymer chains. acs.org Analysis of the dipolar coupling provides information on the dynamic disorder within the polymer, stemming from the local mobility of different molecular segments. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to monitor the kinetics of thiol-ene photopolymerization in real-time. nih.gov The disappearance of the characteristic thiol peak (S-H stretching) around 2560 cm⁻¹ and the vinyl peak (C=C stretching) around 1650 cm⁻¹ confirms the progress of the click reaction. rsc.org In studies of levoglucosan-based thiol-ene thermosets, RT-FTIR was used to investigate the photopolymerization kinetics, revealing that ene functional group conversion can be significantly higher than thiol conversion due to the potential for ene homopolymerization. nih.gov
Raman Spectroscopy serves as a complementary technique to FTIR. It is particularly sensitive to the analysis of carbon-carbon double bonds (C=C), making it highly effective for monitoring the degree of polymerization. researchgate.net The decrease in the intensity of the C=C stretching band is a direct measure of the ene conversion. researchgate.net Resonance Raman spectroscopy can be employed to probe conjugation pathways and morphology in polymers. youtube.com Furthermore, Raman spectroscopy can be coupled with rheology to simultaneously characterize chemical changes and macroscopic properties like gelation during the curing process. polymer.cn
Rheological and Mechanical Property Assessment of Crosslinked Polymers (e.g., Modulus, Hardness, Viscoelasticity)
The performance of crosslinked polymers is largely defined by their mechanical and rheological properties, which are directly linked to the network's molecular structure.
Rheological Analysis is crucial for understanding the flow behavior of the polymer resins before curing and the development of mechanical properties during crosslinking. Rheological investigations can determine the gel time, which is the point at which the liquid resin transforms into a solid gel. For instance, in the thermal polymerization of a tetrafunctional thiol and a divinyl ether, the gel time was found to decrease significantly as the cure temperature increased. These studies provide essential information for processing and application.
Mechanical Property Assessment quantifies the material's response to applied forces. Standard tests include tensile testing to determine properties like Young's modulus, ultimate tensile strength, and elongation at break. For thiol-ene networks derived from renewable resources, thermomechanical properties can be tailored by adjusting the type and stoichiometric ratio of the thiol crosslinker. nih.gov Research on levoglucosan-based networks demonstrated a tunable Young's modulus over a wide range from 3.3 MPa to 14.5 MPa. nih.gov In the context of recyclable covalent adaptable networks, tensile testing has shown that materials can be reprocessed with no significant loss in their tensile properties.
Viscoelasticity is a key characteristic of polymers, reflecting their combined viscous (liquid-like) and elastic (solid-like) behaviors. This property is time and temperature-dependent. Dynamic Mechanical Analysis (DMA) is a common technique used to measure viscoelastic properties, such as the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature or frequency. These parameters provide insights into the material's stiffness, energy dissipation, and glass transition temperature (Tg). The glass transition region of some thiol-ene networks has been observed to be much narrower than that of typical dimethacrylate networks, suggesting a more homogeneous network structure.
Thermal Analysis of Thiol-Ene Networks (e.g., DSC, TGA for network stability)
Thermal analysis techniques are employed to determine the operational temperature range and degradation characteristics of the polymeric materials.
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. It is a primary method for determining the glass transition temperature (Tg) of the polymer network, which marks the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of thiol-ene networks can be tuned based on the monomer structure and crosslink density. For example, levoglucosan-based networks have shown tunable glass transition temperatures ranging from -19.4 °C to 6.9 °C. nih.gov DSC can also be used to monitor the heat of reaction during thermal curing.
Thermogravimetric Analysis (TGA) evaluates the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. TGA provides information on the decomposition temperature and the amount of residual mass at high temperatures. Thiol-ene networks often exhibit excellent thermal stability. Studies have reported decomposition temperatures (Td,10%, temperature at 10% weight loss) greater than 305 °C for all tested networks. nih.gov In another study, networks prepared from pentaerythritol (B129877) tetrakis(3-mercaptopropionate) showed high thermal stability, with decomposition occurring only above 345-360 °C.
| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (Td,10%) | Reference |
|---|---|---|---|
| Levoglucosan-based networks | -19.4 °C to 6.9 °C | > 305 °C | nih.gov |
| PETA–PEMP networks | Not specified | > 345 °C | |
| TMPTA-PEMP networks | Not specified | > 360 °C |
Morphological and Microstructural Analysis of Polymeric Systems (e.g., SEM, TEM, AFM)
Microscopy techniques are essential for visualizing the surface and bulk morphology of the polymer networks, from the nanoscale to the microscale.
Scanning Electron Microscopy (SEM) is used to examine the surface topography and fracture surfaces of the polymer networks. It can provide information on the porosity, phase separation, and homogeneity of the material. In the characterization of networks from pentaerythritol tetrakis(3-mercaptopropionate), SEM was utilized to study the material's structure.
Transmission Electron Microscopy (TEM) offers higher resolution imaging of the internal structure of materials. For polymeric systems, TEM is particularly useful for visualizing the morphology of nanostructured materials, such as nanoparticles or nanocapsules formed through thiol-ene polymerization.
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide a three-dimensional map of the surface topography. Beyond topography, AFM can perform nanomechanical mapping, which simultaneously provides information on local mechanical properties like modulus and adhesion. This capability is invaluable for studying the homogeneity of crosslinked networks and visualizing the interface between different polymer domains. rsc.org For thiol-ene polymers, AFM has been used to characterize the surface of micro-embossed films and to study nanomechanical properties. nih.gov
Theoretical and Computational Investigations of 2 Mercaptoethyl 3 Mercaptopropionate Systems
Density Functional Theory (DFT) Studies on Thiol Reactivity and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is particularly useful for studying chemical reactivity. For 2-Mercaptoethyl 3-mercaptopropionate (B1240610), a key question is the relative reactivity of its two distinct thiol groups: the primary thiol of the mercaptoethyl moiety and the secondary-like environment of the mercaptopropionate thiol, influenced by the adjacent ester group. DFT calculations can provide quantitative predictions to answer this.
Detailed Research Findings: DFT studies on thiol-containing molecules focus on several key electronic properties to predict their behavior in chemical reactions like the thiol-ene addition. nih.gov
S-H Bond Dissociation Energy (BDE): The energy required to homolytically cleave the sulfur-hydrogen bond is a direct indicator of the ease with which a thiyl radical can be formed—the key initiating step in radical-mediated thiol-ene reactions. A lower BDE corresponds to a more reactive thiol group.
Atomic Charges: DFT can calculate the partial atomic charges on the sulfur and hydrogen atoms. These charges reveal the polarity of the S-H bond and can influence its susceptibility to abstraction by a radical.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons. In the context of thiol-ene reactions, the energy and localization of these orbitals on the thiol groups can provide insights into their kinetic reactivity. acs.org
Computational studies on simple thiols have shown that electron-withdrawing groups near the thiol can influence its reactivity. nih.gov For 2-Mercaptoethyl 3-mercaptopropionate, the ester group in the 3-mercaptopropionate portion could potentially affect the BDE of the adjacent S-H bond compared to the S-H bond on the mercaptoethyl side.
Below is a hypothetical data table summarizing the kind of results a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) would generate for the two thiol groups in the molecule.
Interactive Data Table: Calculated DFT Properties of Thiol Groups
| Thiol Group Position | Calculated S-H BDE (kJ/mol) | NPA Charge on Sulfur (e) | NPA Charge on Hydrogen (e) |
| 2-Mercaptoethyl | 355.4 | -0.095 | +0.210 |
| 3-Mercaptopropionate | 351.8 | -0.088 | +0.215 |
Note: These values are illustrative. A lower BDE for the 3-mercaptopropionate thiol would suggest it is slightly more reactive towards radical formation.
Such DFT calculations are invaluable for understanding the fundamental chemical behavior of the monomer before engaging in more complex and computationally expensive simulations of the bulk polymer. nih.gov
Modeling of Polymer Network Topology and Structure-Property Relationships
The macroscopic properties of a thermoset polymer are fundamentally dictated by the topology of its crosslinked network. nih.gov Computational models are used to establish quantitative structure-property relationships (QSPRs), which correlate specific topological features with observable material characteristics like mechanical stiffness, glass transition temperature (Tg), and swelling behavior. researchgate.net
For a network formed from this compound, the key molecular features inputted into these models are:
The molecular weight and functionality of the monomers (dithiol for this compound).
The chain length and flexibility of the polymer strands connecting the crosslink junctions. The thioether and ester linkages in the monomer backbone contribute to this flexibility.
The crosslink density, which is determined by the stoichiometry of thiol and ene groups and the final monomer conversion.
Detailed Research Findings: Topological analysis of simulated networks allows for the prediction of thermomechanical properties. Models like the phantom network model or more advanced Monte-Carlo simulations can translate network statistics into material properties. vot.pl
Elastic Modulus: The stiffness of the polymer in its rubbery state is directly proportional to the density of elastically effective chains. By counting these chains in a simulated network (and excluding defects like loops and dangling ends), the shear or Young's modulus can be predicted. vot.pl
Glass Transition Temperature (Tg): Tg is related to the mobility of the polymer chains. Models based on group contribution theory or MD simulations of the network's response to temperature changes can predict Tg. The inherent flexibility of the this compound backbone would be expected to result in a lower Tg compared to networks made from more rigid monomers.
Swelling Behavior: The Flory-Rehner theory can be combined with simulated network parameters to predict the equilibrium swelling of the polymer in a given solvent. This is crucial for applications like hydrogels or coatings.
These models enable a rational design approach, where the monomer structure and reaction conditions can be tuned in-silico to achieve desired macroscopic properties before any experimental synthesis is performed. nih.gov
Predictive Simulations for Material Performance and Degradation Characteristics
A critical aspect of material design is predicting long-term performance and durability. Computational simulations can model the degradation of polymer networks under various environmental stressors, such as heat, UV radiation, or chemical exposure. This is particularly relevant for polymers containing ester linkages, like those derived from this compound, as the ester group is susceptible to hydrolysis.
Detailed Research Findings: Simulations of polymer degradation typically involve methods that can model chemical bond breaking.
Reactive Force Fields (ReaxFF): Unlike standard MD force fields, reactive force fields can simulate chemical reactions, including bond scission. A ReaxFF simulation could model the hydrolysis of the ester bond in the polymer network when exposed to simulated water molecules at elevated temperatures.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to study specific degradation reactions. The chemically active site (e.g., the ester group) is modeled with high-accuracy quantum mechanics, while the surrounding polymer matrix is modeled with computationally cheaper classical mechanics. This provides detailed insight into the reaction mechanism and activation energy for degradation pathways.
Multi-scale Modeling: Degradation often begins at the molecular level but manifests as a macroscopic failure. Multi-scale models connect atomistic simulations of bond breaking to continuum models of crack propagation and material failure, providing a comprehensive prediction of the material's service life. tue.nl
Predictive simulations can identify the weakest links in the polymer network. For a this compound-based network, simulations could compare the stability of the ester linkage versus the thioether linkage under oxidative or thermal stress. The results of such simulations would guide efforts to improve material stability, for example, by modifying the monomer structure to replace a less stable bond with a more robust alternative.
Emerging Research Directions and Future Challenges for 2 Mercaptoethyl 3 Mercaptopropionate
Sustainable Synthesis and Green Chemistry Principles for Thiol Monomers
The pursuit of sustainable manufacturing processes has led to the application of green chemistry principles to the synthesis of thiol monomers like 2-Mercaptoethyl 3-mercaptopropionate (B1240610). yale.edusigmaaldrich.com Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com Key principles relevant to the synthesis of thiol monomers include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. yale.edusigmaaldrich.comacs.org
The thiol-ene "click" reaction, a cornerstone of many applications involving 2-Mercaptoethyl 3-mercaptopropionate, is itself considered a green chemical process due to its high efficiency, rapid reaction rates, and high yields under mild conditions. wikipedia.orgmdpi.com Future research is geared towards developing synthetic pathways for this compound that are inherently more sustainable. This includes exploring the use of renewable feedstocks and designing syntheses that reduce the number of derivatization steps, which in turn minimizes the generation of waste. yale.eduacs.org The development of catalytic processes that are highly selective can also contribute to greener synthetic routes by reducing the formation of byproducts. yale.edu
| Green Chemistry Principle | Application in Thiol Monomer Synthesis |
| Prevention | Designing synthetic routes that generate minimal waste products. |
| Atom Economy | Maximizing the incorporation of all starting materials into the final product. |
| Less Hazardous Synthesis | Utilizing non-toxic reagents and solvents. |
| Renewable Feedstocks | Exploring bio-based sources for the synthesis of thiol monomers. |
| Catalysis | Employing selective catalysts to improve reaction efficiency and reduce byproducts. |
This table outlines the application of key green chemistry principles to the synthesis of thiol monomers.
Integration in Bio-Inspired Materials and Soft Robotics (Material Science Focus)
The unique properties of polymers derived from this compound make them promising candidates for the development of bio-inspired materials and soft robotics. cmu.edunih.govnih.gov Bio-inspired materials aim to mimic the structure and function of biological systems, often requiring materials with high compliance and adaptability. cmu.edunih.gov Soft robotics, in particular, benefits from materials that allow for large deformations and safe interaction with humans and the environment. cmu.edunih.gov
The thiol-ene polymerization, for which this compound is a key component, allows for the creation of cross-linked polymer networks with tunable mechanical properties. wikipedia.org This tunability is crucial for mimicking the diverse mechanical characteristics of biological tissues. nih.gov For instance, by adjusting the crosslink density, materials can be designed to be soft and flexible like muscle tissue or tougher and more resilient like cartilage. nih.gov The biocompatibility of many thiol-ene systems further enhances their suitability for biomedical applications. rsc.org
Future research in this area will likely focus on creating more complex, hierarchical structures that more closely resemble biological tissues. This could involve the development of 3D printing techniques using inks formulated with this compound to create intricate and functional bio-inspired devices and soft robots. mdpi.com
| Property | Relevance to Bio-Inspired Materials and Soft Robotics |
| Tunable Mechanical Properties | Allows for the mimicking of a wide range of biological tissues. |
| Biocompatibility | Essential for applications involving direct contact with biological systems. |
| High Compliance | Enables large deformations and safe interactions. |
| Rapid Curing | Facilitates advanced manufacturing techniques like 3D printing. |
This table highlights the key properties of polymers derived from this compound and their relevance in bio-inspired materials and soft robotics.
Advanced Stimuli-Responsive Polymer Design and Functionality
Stimuli-responsive polymers, also known as "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. jchemrev.compsu.edu The incorporation of this compound into polymer networks can be leveraged to create advanced stimuli-responsive materials. nih.gov The thiol groups present in this monomer can participate in dynamic covalent chemistries, such as thiol-disulfide exchange, which can be triggered by changes in the redox environment. nih.gov
For example, a hydrogel synthesized with this compound could be designed to degrade and release a therapeutic agent in the presence of specific biological triggers. nih.gov Furthermore, the versatility of thiol-ene chemistry allows for the incorporation of other functional groups that can impart responsiveness to a variety of stimuli. rsc.org For instance, by co-polymerizing this compound with monomers containing pH-sensitive moieties, a dual-responsive material could be created. rsc.org
Future research will likely focus on the development of multi-stimuli-responsive systems with highly specific and controlled responses. mdpi.com This could lead to the creation of sophisticated drug delivery systems, advanced sensors, and self-regulating materials. jchemrev.com
| Stimulus | Potential Response in a Polymer with this compound |
| Redox | Cleavage of disulfide bonds, leading to material degradation or drug release. |
| pH | Swelling or shrinking of the polymer network due to protonation/deprotonation of incorporated functional groups. |
| Temperature | Phase transitions leading to changes in solubility or mechanical properties. |
| Light | Photo-induced reactions that can alter the crosslink density or trigger the release of a payload. |
This table illustrates potential stimuli and the corresponding responses in polymers containing this compound.
Challenges and Opportunities in Scale-Up and Industrial Implementation of Thiol-Ene Systems
The industrial-scale implementation of thiol-ene polymerization systems, which utilize monomers like this compound, presents both challenges and opportunities. A significant advantage of thiol-ene chemistry is its "click" nature, characterized by rapid, efficient, and often solvent-free reactions, which is highly desirable for industrial processes. wikipedia.orgmdpi.com This can lead to reduced cycle times and lower energy consumption. acs.orgmdpi.com
However, a key challenge in the scale-up of these systems is managing the high reactivity of the monomers. Premature polymerization, sometimes referred to as a "dark reaction," can occur in the absence of an initiator, leading to issues with storage stability and process control. acs.org Strategies to mitigate this include the use of radical scavengers and acidic compounds to inhibit uncontrolled reactions. acs.org Another consideration for industrial implementation is the cost and availability of high-purity thiol monomers.
Opportunities for industrial applications are vast and include coatings, adhesives, and advanced manufacturing. The rapid curing of thiol-ene systems makes them particularly well-suited for applications requiring high throughput, such as 3D printing and photolithography. mdpi.com The ability to form highly uniform polymer networks also leads to materials with predictable and reliable performance. wikipedia.org
| Aspect | Challenges | Opportunities |
| Reactivity | Premature polymerization, storage stability. | Rapid curing, high throughput. |
| Cost | High-purity monomers can be expensive. | Efficient reactions can reduce overall process costs. |
| Process Control | Need for precise stoichiometric control. | Formation of uniform and predictable materials. |
| Applications | Limited to specific application areas. | Wide range of potential uses in coatings, adhesives, and advanced manufacturing. |
This table summarizes the challenges and opportunities associated with the industrial scale-up of thiol-ene systems.
Exploration of Novel Material Functionalities (e.g., Self-Healing, Recyclable Networks)
The unique chemical nature of this compound opens up avenues for the creation of materials with novel functionalities, such as self-healing and recyclability. mdpi.comnih.gov Self-healing materials have the intrinsic ability to repair damage, extending the lifetime of the material and improving safety. mdpi.comillinois.edu The incorporation of dynamic covalent bonds, such as disulfide bonds, into a polymer network allows for this self-healing capability. nih.gov These bonds can break and reform, enabling the material to mend itself after being damaged. nih.gov
Similarly, the concept of covalent adaptable networks (CANs) is being explored to create recyclable thermosetting polymers. nih.gov Traditional thermosets are difficult to recycle due to their permanently cross-linked structures. nih.gov By incorporating dynamic covalent chemistries, such as transesterification or thiol-disulfide exchange, into the polymer network, the material can be reprocessed and reformed, making it recyclable. nih.gov The dithiol nature of this compound makes it an excellent building block for creating such dynamic networks.
Future research in this area will focus on optimizing the kinetics of these dynamic reactions to achieve a balance between material stability and reprocessability. The development of materials that can self-heal multiple times without significant loss of performance is also a key area of investigation. illinois.edu
| Functionality | Enabling Chemistry | Role of this compound |
| Self-Healing | Dynamic covalent bonds (e.g., disulfide exchange). | Provides thiol groups for the formation and exchange of disulfide bonds. |
| Recyclability | Covalent adaptable networks (e.g., transesterification, thiol-disulfide exchange). | Acts as a cross-linker that can participate in dynamic bond exchange. |
This table outlines novel material functionalities and the role of this compound in achieving them.
Q & A
Q. What are the recommended synthetic routes for 2-mercaptoethyl 3-mercaptopropionate, and how can reaction conditions be optimized?
The synthesis typically involves esterification between 3-mercaptopropionic acid and 2-mercaptoethanol. Key steps include:
- Catalyst selection : Use acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) to enhance ester bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) improve reaction efficiency by stabilizing intermediates.
- Purification : Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
- Safety : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of thiol groups .
Q. How can researchers validate the structural integrity and purity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : Confirm ester linkage via -NMR (δ ~4.2 ppm for –OCH₂–) and -NMR (carbonyl resonance at ~170 ppm). Thiol protons (SH) may appear as broad singlets at ~1.3 ppm but are often suppressed due to exchange .
- FT-IR : Identify thiol (–SH) stretches at 2550–2600 cm⁻¹ and ester carbonyl (C=O) at ~1730 cm⁻¹ .
- HPLC/GC-MS : Quantify purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with derivatization (e.g., alkylation to stabilize –SH groups) .
Advanced Research Questions
Q. How do discrepancies arise in biodegradation studies of mercaptopropionate esters under OECD 301D vs. 301F test conditions, and how can they be resolved?
Contradictions often stem from differences in:
- Inoculum source : Activated sludge from wastewater vs. marine sediments (OECD 301D uses freshwater inoculum; 301F uses marine). Microbial communities vary in thiol-metabolizing enzymes .
- Oxygen availability : OECD 301D measures O₂ consumption in closed respirometers, while 301F uses manometric methods. Anaerobic pockets in 301F may underreport aerobic degradation .
- Thiol stability : Spontaneous oxidation of –SH groups to disulfides in aqueous media can reduce bioavailability. Include reducing agents (e.g., DTT) in test media to stabilize thiols .
Methodological resolution : Parallel testing under both conditions with standardized inoculum and redox buffers clarifies biodegradation pathways .
Q. What role does this compound play in self-healing polymer networks, and how can crosslinking efficiency be quantified?
The compound acts as a dual thiol crosslinker in thiol-ene click chemistry:
- Mechanism : Radical-mediated thiol-ene reactions form covalent networks. The two thiol groups enable higher crosslink density compared to mono-thiol esters .
- Quantification methods :
- Swelling experiments : Measure equilibrium swelling ratio (Q) in toluene to calculate crosslink density () via Flory-Rehner theory .
- Rheology : Track storage modulus (G') evolution during curing to assess network formation kinetics .
- FT-IR kinetics : Monitor thiol (2550 cm⁻¹) and ene (1640 cm⁻¹) peak decay to quantify reaction completion .
Q. How can researchers mitigate conflicting toxicological data on mercaptopropionate derivatives in repeated-dose studies?
Contradictions often arise from:
- Dose-response variability : NOEL (No Observed Effect Level) for 3-mercaptopropionate esters in rats ranges from 50–100 mg/kg/day depending on exposure duration and metabolic adaptation .
- Species-specific metabolism : Rodents exhibit faster hepatic glutathione conjugation of thiols than primates. Use human hepatocyte models for translational relevance .
Methodological recommendations : - Conduct subchronic (90-day) studies with multiple endpoints (histopathology, serum biomarkers) .
- Include positive controls (e.g., acrylamide) to benchmark toxicity thresholds .
Environmental and Mechanistic Considerations
Q. What critical parameters govern the environmental persistence of this compound in aquatic systems?
Key factors include:
- Biodegradability : OECD 301D tests show 46% persistence for methyl 3-mercaptopropionate, suggesting moderate recalcitrance. Thiol oxidation to disulfides reduces microbial uptake .
- Photodegradation : UV exposure cleaves ester bonds, generating 3-mercaptopropionic acid and 2-mercaptoethanol. Monitor via LC-MS/MS with MRM transitions .
- Adsorption : Low log (~1.5) implies high water solubility but limited soil sorption. Use sediment-water partitioning assays (OECD 106) to quantify mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
